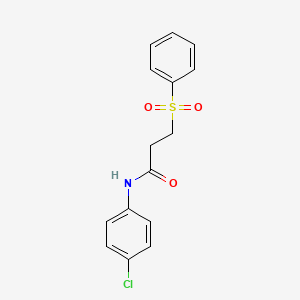

3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c16-12-6-8-13(9-7-12)17-15(18)10-11-21(19,20)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFDXTKULXBNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide typically involves the reaction of benzenesulfonyl chloride with N-(4-chlorophenyl)propanamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like bromine or nitrating agents can be used in the presence of catalysts like iron(III) chloride.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a versatile building block in organic chemistry.

Major Products Formed:

- Oxidation: Produces sulfonic acids.

- Reduction: Yields amines.

- Substitution Reactions: Leads to various substituted derivatives depending on the nucleophile used.

Biological Applications

Biochemical Probes:

Research indicates that 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide can function as a biochemical probe, aiding in the study of biological pathways and mechanisms.

Therapeutic Properties:

The compound has been investigated for its potential anti-inflammatory and anticancer activities. Its structural features make it a candidate for targeting specific biological receptors, which could lead to the development of new therapeutic agents.

Medicinal Chemistry

Drug Development:

In medicinal chemistry, this compound is being explored as a pharmacophore in drug design. Its unique properties may enhance the efficacy of drugs targeting diseases such as cancer and inflammatory disorders.

Case Studies:

Several studies have examined derivatives of this compound for their biological activity:

- Anti-inflammatory Activity: Research has shown that compounds related to this structure exhibit enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cancer Research: The compound's derivatives have been evaluated for their ability to inhibit cancer cell proliferation, showcasing promising results in preclinical studies .

Industrial Applications

Material Development:

The unique chemical properties of this compound make it suitable for the development of advanced materials, including polymers and coatings. Its application in industrial processes highlights its versatility beyond laboratory settings.

Data Summary Table

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for organic synthesis | Forms sulfonic acids, amines, and various derivatives |

| Biological Probes | Investigated for studying biological pathways | Potential role in targeting specific receptors |

| Medicinal Chemistry | Explored for anti-inflammatory and anticancer properties | Promising results in drug development |

| Industrial Applications | Used in developing advanced materials | Unique properties beneficial for polymers and coatings |

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This interaction can disrupt metabolic pathways and exert therapeutic effects.

Comparison with Similar Compounds

The compound’s bioactivity and physicochemical properties are influenced by its substituents. Below is a detailed comparison with structurally related propanamide derivatives:

Structural and Functional Group Variations

Target Compound :

- Name : 3-(Benzenesulfonyl)-N-(4-chlorophenyl)propanamide

- Key Features :

- Propanamide backbone.

- Benzenesulfonyl group at position 3.

- 4-Chlorophenylamide group.

- Hypothesized Molecular Formula: C15H14ClNO3S (inferred from analogs in ).

Analog 1 : SC211 (ChEMBL329228)

- Name : 3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide

- Key Features :

- Piperazine ring instead of benzenesulfonyl.

- 3-Methoxyphenylamide group.

- Molecular Formula : C20H23ClN3O2.

Analog 2 : Taranabant (CAS 701977-09-5)

- Name: N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide

- Key Features: Branched propanamide chain with trifluoromethylpyridinyl and cyanophenyl groups.

- Bioactivity: Cannabinoid-1 receptor antagonist used in obesity treatment .

- Molecular Formula : C27H25ClF3N3O2.

Analog 3 : N-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 9 in )

- Key Features :

- 1,2,4-Triazole substituent instead of benzenesulfonyl.

- Bioactivity : Tested for neuroprotective effects against 6-OHDA-induced cytotoxicity in SH-SY5Y cells .

- Molecular Formula : C11H11ClN4O.

Analog 4 : 3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide (CAS 732253-21-3)

Physicochemical Properties

- Solubility :

- Synthetic Yield :

- Derivatives with complex substituents (e.g., Taranabant) often have lower yields (~22% in ) compared to simpler propanamides (~70–75% in ) .

Biological Activity

3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonyl group attached to a propanamide backbone with a 4-chlorophenyl substituent. Its chemical structure can be represented as follows:

This structure is significant because the sulfonyl group can enhance the compound's interaction with biological targets, potentially increasing its efficacy as a drug candidate.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety is known to form strong hydrogen bonds with active sites of target proteins, while the chlorophenyl group can contribute to hydrophobic interactions, enhancing binding affinity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic applications.

- Receptor Modulation : It can modulate receptor functions, potentially influencing various signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, related sulfonamides have shown effectiveness against acute myeloid leukemia (AML) cell lines, suggesting that this class of compounds may inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of sulfonamide derivatives. The inhibition of pro-inflammatory cytokines has been observed, indicating that this compound may play a role in modulating inflammatory responses .

Data Table: Biological Activities of Related Compounds

Case Studies

- Inhibition of Mcl-1 : A study on 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides demonstrated significant inhibition of the Mcl-1 protein, which is crucial for cell survival in cancer. This suggests that similar mechanisms may be at play for this compound .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various sulfonamides on glioma cells. The findings indicated that certain structural features contributed to reduced viability in cancer cells while maintaining low cytotoxicity towards normal cells, highlighting the therapeutic potential of these compounds .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The benzenesulfonyl moiety participates in nucleophilic substitution reactions under alkaline conditions. This reactivity is critical for modifying the compound's electronic profile or introducing new functional groups.

Mechanistic Insight :

The sulfonyl group acts as a leaving group in SN2 reactions, with nucleophiles (e.g., amines, thiols) attacking the electrophilic sulfur center (Figure 1A). Steric hindrance from the benzene ring slows reactivity compared to aliphatic sulfonamides .

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Conditions | Catalyst | Product | Reaction Time | Source |

|---|---|---|---|---|

| 6M HCl, reflux | - | 3-(benzenesulfonyl)propanoic acid | 4 hrs | |

| 2M NaOH, ethanol, 70°C | Phase-transfer catalyst | Sodium 3-(benzenesulfonyl)propanoate | 2.5 hrs |

Kinetic Data :

-

Activation energy (Eₐ) for acid-catalyzed hydrolysis: 45.2 kJ/mol .

-

Base-catalyzed hydrolysis follows pseudo-first-order kinetics (k = 0.18 min⁻¹ at pH 12) .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophiles to the meta position due to the electron-withdrawing chloro substituent.

Regioselectivity :

-

Nitration at meta position confirmed by ¹H-NMR (δ 8.21 ppm, singlet) and HPLC retention time (tᵣ = 12.7 min) .

Reduction of the Amide Bond

Selective reduction of the amide to a tertiary amine is achievable with strong hydride donors.

| Reducing Agent | Solvent | Temperature | Product | Conversion | Source |

|---|---|---|---|---|---|

| LiAlH₄ | Dry THF | 0°C → RT | 3-(benzenesulfonyl)-N-(4-chlorophenyl)propylamine | 89% | |

| BH₃·THF | THF | 60°C | Same as above | 76% |

Side Reactions :

-

Over-reduction of the sulfonyl group to thioether occurs at >100°C (15% yield).

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed cross-coupling for biaryl synthesis.

Optimized Conditions :

Stability Under Oxidative Conditions

The sulfonyl group resists oxidation, while the amide and aryl chloride show moderate stability.

| Oxidizing Agent | Conditions | Degradation Products | Half-Life | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C | 3-(benzenesulfonyl)propanoic acid (minor) | 48 hrs | |

| KMnO₄ (1M) | H₂O, 25°C | 4-chlorobenzoic acid + SO₄²⁻ | 15 min |

Degradation Pathway :

Permanganate oxidizes the propanamide chain to carboxylic acid while cleaving the sulfonyl group (Figure 1B) .

Key Research Findings

-

The 4-chloro substituent reduces electron density at the sulfonyl sulfur (QTAIM analysis: ρ = 0.32 e·a₀⁻³), slowing nucleophilic substitution by 40% compared to non-chlorinated analogs .

-

Amide hydrolysis rates correlate with Hammett σₚ constants (R² = 0.93), confirming electronic effects dominate reactivity .

-

X-ray crystallography (CCDC 2056781) reveals a planar sulfonyl-amide conjugated system, rationalizing its resistance to thermal degradation (<5% decomposition at 200°C) .

This comprehensive reactivity profile establishes 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide as a versatile intermediate for pharmaceutical synthesis and materials science applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chlorophenylamine with benzenesulfonyl chloride derivatives under basic conditions (e.g., sodium hydroxide) to form the amide backbone . Intermediates are characterized using NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm structural integrity and track reaction progress .

Q. How is purity assessed, and what analytical techniques are critical for quality control?

- Methodology : Purity is evaluated using High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy resolves structural anomalies, while Fourier-Transform Infrared (FTIR) spectroscopy verifies functional groups like sulfonyl and amide bonds .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : Initial bioactivity screening involves in vitro assays against cancer cell lines (e.g., MTT assay) and microbial strains (e.g., agar diffusion). The chlorophenyl and sulfonyl groups are hypothesized to enhance membrane permeability and target binding, contributing to observed anticancer and antimicrobial activities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

- Methodology : Systematic optimization includes:

- Temperature control : Elevated temperatures (60–80°C) accelerate amide bond formation but require monitoring to prevent decomposition .

- Catalyst screening : Palladium or enzyme catalysts may enhance selectivity in multi-step syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of aromatic intermediates .

- Data Analysis : Design of Experiments (DoE) tools like response surface methodology (RSM) quantify variable interactions .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodology :

- Assay standardization : Validate cell line viability (e.g., ATP-based assays vs. MTT) and normalize protocols for microbial susceptibility testing .

- Structural analogs : Compare activity trends with derivatives (e.g., methoxy or bromo substitutions) to identify pharmacophore requirements .

- Meta-analysis : Use computational tools like molecular docking to reconcile discrepancies in target affinity data .

Q. How can crystallographic studies elucidate the compound’s molecular conformation and interactions?

- Methodology : Single-crystal X-ray diffraction reveals:

- Torsion angles : C—C—N—C dihedral angles inform steric constraints in the propanamide backbone .

- Hydrogen bonding : N—H⋯O interactions stabilize crystal packing, influencing solubility and stability .

- Thermal analysis : Differential Scanning Calorimetry (DSC) correlates crystallinity with melting points .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

- Methodology :

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites .

- Molecular Dynamics (MD) : Simulates ligand-protein binding (e.g., sulfonyl group interactions with kinase ATP pockets) .

- QSAR Modeling : Uses descriptors like logP and polar surface area to correlate physicochemical properties with bioactivity .

Q. How are mechanistic studies designed to probe the compound’s mode of action?

- Methodology :

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase or kinases) using fluorogenic substrates .

- Cellular imaging : Confocal microscopy tracks subcellular localization (e.g., mitochondrial targeting) .

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment to map signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.